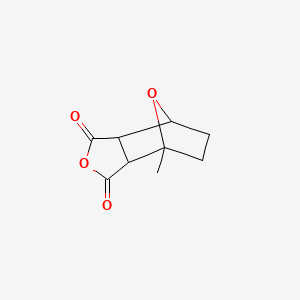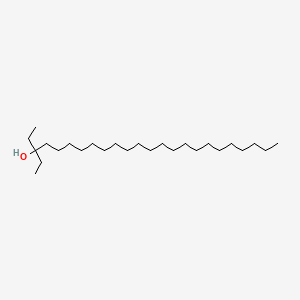
3-Ethyltetracosan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyltetracosan-3-ol is an organic compound with the molecular formula C26H54O It is a long-chain alcohol, specifically a 3-alkyl-3-alkanol, characterized by the presence of an ethyl group at the third carbon of a tetracosane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyltetracosan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyltetracosan-3-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyltetracosan-3-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-Ethyltetracosanal (aldehyde) or 3-Ethyltetracosanoic acid (carboxylic acid).
Reduction: 3-Ethyltetracosane (hydrocarbon).
Substitution: 3-Ethyltetracosyl chloride (halide).
Scientific Research Applications
3-Ethyltetracosan-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain alcohols and their reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and biochemistry.
Industry: Utilized in the formulation of lubricants and surfactants due to its long hydrophobic chain and polar hydroxyl group.
Mechanism of Action
The mechanism of action of 3-Ethyltetracosan-3-ol involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
3-Methyltetracosan-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Butyltetracosan-3-ol: Contains a butyl group at the third carbon.
3-Hexyltetracosan-3-ol: Features a hexyl group at the third carbon.
Uniqueness
3-Ethyltetracosan-3-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties. The length of the carbon chain and the presence of the ethyl group confer distinct hydrophobic and hydrophilic characteristics, making it suitable for specialized applications in various fields.
Properties
CAS No. |
35185-60-5 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-ethyltetracosan-3-ol |
InChI |
InChI=1S/C26H54O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27,5-2)6-3/h27H,4-25H2,1-3H3 |
InChI Key |
MWAVENVCDCNNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

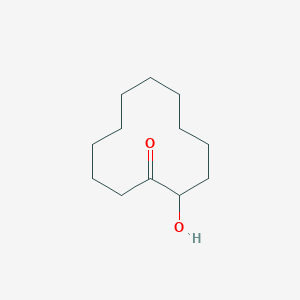

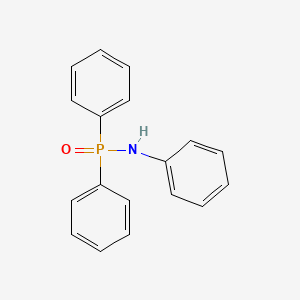
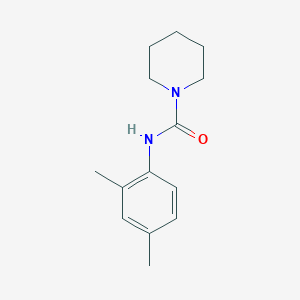
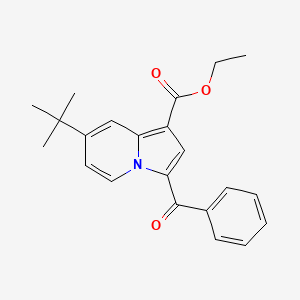

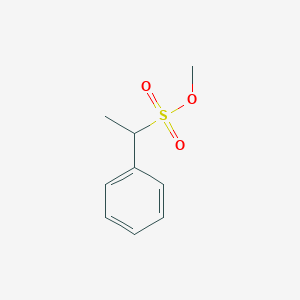

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)
